![molecular formula C20H23N3O2 B4184305 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4184305.png)
1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine
Overview
Description
1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a piperazine derivative that has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it has been reported that this compound acts as a potent inhibitor of various enzymes such as acetylcholinesterase, monoamine oxidase, and histone deacetylase. These enzymes play an important role in the pathogenesis of various diseases. Inhibition of these enzymes by 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine may lead to the prevention or treatment of these diseases.
Biochemical and Physiological Effects:
1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine has been reported to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and induce cell death in cancer cells. In addition, it has been reported to have antioxidant and neuroprotective effects. These effects make it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments include its potency, selectivity, and low toxicity. It has been shown to be effective in various in vitro and in vivo models. However, its limitations include its poor solubility, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to investigate its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine. These include the development of novel synthetic methods to improve its solubility and bioavailability, the investigation of its safety and efficacy in humans, and the exploration of its potential as a therapeutic agent for the treatment of various diseases. In addition, further studies are needed to investigate its mechanism of action and to identify its molecular targets.
Scientific Research Applications
1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and depression. Several research studies have been conducted to investigate the efficacy and safety of this compound in preclinical and clinical settings.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(15-25-18-8-7-16-4-3-5-17(16)14-18)23-12-10-22(11-13-23)19-6-1-2-9-21-19/h1-2,6-9,14H,3-5,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSXSPPXFJLAIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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